molecular formula C9H14F6N2O4 B2420944 [(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) CAS No. 2007919-70-0

[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)

Cat. No. B2420944
CAS RN: 2007919-70-0
M. Wt: 328.211
InChI Key: VKOUSHWUINTLGJ-ZJIMSODOSA-N
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Description

“[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)” is a chemical compound with the formula C9H14F6N2O4 and a molecular weight of 328.21 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is ®- (1-methylazetidin-2-yl)methanamine bis (2,2,2-trifluoroacetate). The Smiles representation is CN1CC [C@@H]1CN.O=C (O)C (F) (F)F.O=C (O)C (F) (F)F .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.21 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Anticancer Properties : A study found that bis-phenoxyacetic acids, related to the chemical structure , showed promising anticancer properties against a range of cancer types including lung, colon, melanoma, renal, ovarian, CNS, and leukemia (Holla, Poojary, Rao, & Shivananda, 2002).

  • Synthesis of Novel Compounds : Another research demonstrated the novel synthesis of derivatives using compounds similar to “[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)”, which could be pivotal in the development of new chemical entities (Zyuzin, 2020).

  • Magnetic Properties in Complexes : Research on dinickel(II) complexes with pyridine-substituted bis(triazolylmethyl)amine ligands, which are structurally related, revealed insights into their structures and magnetic properties, indicating potential applications in material science (Sangtrirutnugul et al., 2020).

  • Antitumor Activity of Silver Complexes : A study explored the in vitro antitumor activity of silver(I) complexes in human cancer cell lines, demonstrating their effectiveness in overcoming cisplatin resistance (Pellei et al., 2023).

  • MRI Contrast Agents : Research into GdDO3A-type bismacrocyclic complexes, related to the chemical structure of interest, showed potential as "smart" magnetic resonance imaging contrast agents, with sensitivity towards calcium ions (Mishra et al., 2008).

  • Synthesis and Electrochemistry of Complexes : Another study focused on the synthesis and electrochemical investigation of dinuclear copper(II) and iron(III) complexes with multidentate ligands, showcasing their potential in electrochemical applications (You & Wei, 2014).

  • Antimicrobial and Antifungal Properties : Research on bis(benzimidazole) and trithiocyanurate complexes highlighted their potential antimicrobial and antifungal properties, which could be significant in treating infections (Kopel et al., 2015).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

[(2R)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOUSHWUINTLGJ-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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